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The 2024 study characterizes two ionic compounds [1]:

Compound 1: N,2,4,6-Tetramethylanilinium trifluoromethanesulfonate ([C10H14NH2+]

[CF3O3S-])

Cation Structure: Features a secondary ammonium ion (protonated amine) where the nitrogen
is bonded to a 2,4,6-trimethylphenyl ring, a methyl group, and two hydrogen atoms [1].

Key Feature: The hydrogen atoms on the ammonium nitrogen are available for classical
hydrogen bonding [1].

Compound 2: N-Isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate

([C13H20N+][CF3O3S-])

Cation Structure: An iminium ion where the nitrogen is double-bonded to a carbon atom
(isopropylidene group). The nitrogen is also bonded to a 2,4,6-trimethylphenyl ring and a methyl

group [1].
Key Feature: The iminium nitrogen has no hydrogen atoms, preventing classical N-H···O

hydrogen bonds [1].

For both compounds, the functional groups attached to the nitrogen atom are nearly perpendicular to the

central trimethylphenyl ring [1].

Key Structural Data and Supramolecular Features
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The core quantitative data on intermolecular interactions and geometry is summarized in the following tables

for easy comparison.

Table 1: Quantitative Metrics of π-π Stacking Interactions

This table compares the geometry of the aromatic ring interactions in the two compounds against mesitylene

(1,3,5-trimethylbenzene) for context [1].

Compound / Molecule
Centroid-Centroid
Distance (Å)

Interplanar
Spacing (Å)

Slippage
(Å)

N,2,4,6-Tetramethylanilinium (1) 3.9129 (8) 3.5156 (5) 1.718

N-Isopropylidene-N,2,4,6-
tetramethylanilinium (2)

4.8937 (8) 3.3646 (5) 3.553

1,3,5-Trimethylbenzene 4.6343 (9) 3.0727 (5) 2.850

Table 2: Dominant Intermolecular Forces

This table outlines the primary non-covalent interactions that stabilize each crystal structure [1].

Compound Primary Strong Interactions Secondary / Weaker Interactions

1 Strong N-H···O hydrogen bonds forming 1D
chains.

Parallel-displaced π-π stacking (see
Table 1).

2 Highly slipped π-π stacking (see Table 1). A series of weaker C-H···O hydrogen
bonds.

Other notes from the study:

The strong N-H···O hydrogen bonds in Compound 1 involve the ammonium hydrogens and the

oxygen atoms of the triflate anions, generating a one-dimensional chain structure [1].
The C-H···O interactions in Compound 2 were measured with C···O distances of 3.1723 (17), 3.3789

(18), and 3.3789 (18) Å [1].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://journals.iucr.org/e/issues/2024/05/00/ej2004/
https://journals.iucr.org/e/issues/2024/05/00/ej2004/
https://journals.iucr.org/e/issues/2024/05/00/ej2004/
https://journals.iucr.org/e/issues/2024/05/00/ej2004/
https://www.smolecule.com/products/s6647606?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Fluorine atoms on the triflate anion were not found to be involved in strong directional interactions in

either structure [1].

Experimental Protocols

The synthesis and analysis methods from the 2024 study provide a reliable experimental foundation.

Synthesis Methodologies

For Compound 1: Synthesized via direct methylation of 2,4,6-trimethylaniline. The specific

methylating agent used was methyl trifluoromethanesulfonate [1].
For Compound 2: A two-step synthesis was employed.

A dehydration reaction was first performed to prepare the Schiff base (imine) N-
isopropylidene-2,4,6-trimethylaniline.

This intermediate was then methylated using methyl trifluoromethanesulfonate to form the
final iminium salt [1].

Characterization and Analysis

Primary Technique: The compounds were characterized by single-crystal X-ray diffraction [1].
Stability Consideration: A separate 2021 study on related trialkylammonium salts (like N,N,N-

trimethylanilinium salts) provides important context for handling. Thermal degradation studies (TGA)
showed that while these salts are generally stable at room temperature, electron-poor aryl groups can

make them more susceptible to thermal degradation in solution and solid states, following a retro-
Menshutkin pathway to release methyl iodide and the parent aniline [2]. This is a critical factor for

drug development professionals to consider in experimental planning and reagent storage.

Relationship Between Cation Structure and Crystal
Packing

The core principle demonstrated by the data is that a change in the cation's structure directly dictates the

dominant intermolecular interactions, which in turn define the crystal packing motif. The following diagram

illustrates this logical relationship.
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Logical workflow showing how cation structure dictates crystal packing in anilinium triflates.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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